Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 88838-11-3
VCID: VC18453607
InChI: InChI=1S/C18H22ClNO.ClH/c1-20(13-11-15-5-3-2-4-6-15)14-12-18(21)16-7-9-17(19)10-8-16;/h2-10,18,21H,11-14H2,1H3;1H
SMILES:
Molecular Formula: C18H23Cl2NO
Molecular Weight: 340.3 g/mol

Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride

CAS No.: 88838-11-3

Cat. No.: VC18453607

Molecular Formula: C18H23Cl2NO

Molecular Weight: 340.3 g/mol

* For research use only. Not for human or veterinary use.

Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride - 88838-11-3

Specification

CAS No. 88838-11-3
Molecular Formula C18H23Cl2NO
Molecular Weight 340.3 g/mol
IUPAC Name [3-(4-chlorophenyl)-3-hydroxypropyl]-methyl-(2-phenylethyl)azanium;chloride
Standard InChI InChI=1S/C18H22ClNO.ClH/c1-20(13-11-15-5-3-2-4-6-15)14-12-18(21)16-7-9-17(19)10-8-16;/h2-10,18,21H,11-14H2,1H3;1H
Standard InChI Key DYXCORAHUFMWEV-UHFFFAOYSA-N
Canonical SMILES C[NH+](CCC1=CC=CC=C1)CCC(C2=CC=C(C=C2)Cl)O.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzyl alcohol core substituted at the para position with a chlorine atom. The alpha carbon of the benzyl group is further functionalized with a 2-(alpha-methylphenethylamino)ethyl side chain, which is protonated as a hydrochloride salt. Key structural attributes include:

  • IUPAC Name: [3-(4-Chlorophenyl)-3-hydroxypropyl]-methyl-(2-phenylethyl)azanium chloride .

  • SMILES: C[NH+](CCC1=CC=CC=C1)CCC(C2=CC=C(C=C2)Cl)O.[Cl]\text{C}[NH+](CCC1=CC=CC=C1)CCC(C2=CC=C(C=C2)Cl)O.[Cl-] .

  • Chirality: One undefined stereocenter, contributing to potential enantiomeric diversity .

Physicochemical Profile

PropertyValueReference
Molecular Weight340.3 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Topological Surface Area24.7 Ų
LogP (Octanol-Water)3.45 (estimated)

The compound’s moderate hydrophilicity (LogP ~3.45) suggests balanced solubility in polar and nonpolar solvents, a trait critical for pharmaceutical formulation .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically involves multi-step alkylation and amination reactions. A representative route includes:

  • Nucleophilic Alkylation: Reaction of p-chlorobenzyl chloride with alpha-methylphenethylamine under basic conditions to form the tertiary amine intermediate.

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the final product.

Source highlights the utility of Raney nickel catalysts in analogous benzylamine syntheses via hydrogen borrowing methodologies. Optimized conditions (180°C, pp-xylene solvent) achieve ~61% selectivity for primary amines, though competing hydrogenolysis and decarbonylation pathways necessitate careful control .

Reaction Optimization

Key parameters influencing yield and purity:

  • Catalyst Loading: 200 mg Raney Ni per 0.5 mmol substrate minimizes side reactions (e.g., toluene formation) .

  • Solvent Choice: pp-Xylene enhances selectivity compared to tt-amyl alcohol or water .

  • Temperature: 180°C balances conversion (83%) and selectivity .

Applications in Pharmaceutical Research

Therapeutic Exploration

Ongoing investigations focus on:

  • Antidepressant Development: Modulation of monoamine oxidase (MAO) activity.

  • Analgesic Potential: Interaction with opioid receptors via the phenethylamine scaffold.

Comparative Analysis with Related Compounds

CompoundStructural FeaturesKey Differences
Benzyl AlcoholSimple aromatic alcoholLacks amine functionality
Atomoxetine HydrochlorideSimilar amine structureFluorine substitution
Alpha-MethylphenethylamineNo chloro substituentHigher stimulant potency

The chlorine atom in the subject compound enhances electrophilicity, potentially improving receptor binding compared to non-halogenated analogs.

Future Directions and Challenges

Synthetic Chemistry

  • Catalyst Innovation: Developing non-nickel catalysts (e.g., Pd/C) to reduce decarbonylation side reactions .

  • Enantioselective Synthesis: Leveraging chiral auxiliaries to isolate biologically active enantiomers .

Pharmacological Studies

  • In Vivo Toxicity Profiles: Acute and chronic exposure studies in model organisms.

  • Target Identification: High-throughput screening against GPCR libraries.

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